molecular formula C11H18N2O2 B1476959 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile CAS No. 2024313-70-8

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1476959
CAS No.: 2024313-70-8
M. Wt: 210.27 g/mol
InChI Key: KVKHYGBCMTWZHT-UHFFFAOYSA-N
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Description

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Derivative Formation

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile plays a role in the synthesis of various novel derivatives. For example, its reaction with malononitrile or ethyl cyanoacetate in the presence of piperidine can lead to the formation of unique 2-oxaspiro derivatives and polysubstituted oxopyrrolidines, as demonstrated by Xie, Sun, and Yan (2014) in their study on the formation of novel 7-(1-benzyl-2-oxoindolin-3-yl)-2′-oxo-2-oxaspiro derivatives (Ya-Jing Xie, Jing Sun, Chaoguo Yan, 2014).

Synthesis of Heterocyclic Compounds

In the field of heterocyclic chemistry, this compound is essential for the synthesis of various heterocyclic structures. Lamphon et al. (2004) illustrated its role in the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives having the morpholin-4-yl moiety (R. Q. Lamphon, M. El-Gaby, M. M. Khafagy, G. A. M. El-Hag Ali, A. El-Maghraby, H. A. Eyada, M. Helal, 2004).

Cardiovascular Research

Krauze et al. (2004) investigated the cardiovascular activity and electrochemical oxidation of nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, highlighting the potential of this compound in cardiovascular research (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, J. Stradiņš, 2004).

Functionalization of C-H Bonds

Shu et al. (2009) explored the selective functionalization of sp(3) C-H bonds adjacent to nitrogen, using compounds like this compound, indicating its significance in organic synthesis and functional group modification (Xing‐Zhong Shu, Xiao-Feng Xia, Yan‐Fang Yang, Kegong Ji, Xue-Yuan Liu, Yongping Liang, 2009).

Role in Synthesizing Metallophthalocyanine Complexes

Huang et al. (2008) utilized N-piperidineethanol, a related compound, in the preparation of metallophthalocyanine complexes, highlighting its use in coordination chemistry and the development of materials with potential electronic and photonic applications (Zi-yang Huang, Jiandong Huang, N. Chen, Jin-ling Huang, 2008).

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often used in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can potentially affect various biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that compounds synthesized using this method may have favorable ADME properties.

Result of Action

Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that compounds synthesized using this method may be relatively stable under various environmental conditions.

Biochemical Analysis

Biochemical Properties

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By modulating this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes related to metabolic processes, thereby altering the cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites . The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of the compound, leading to the formation of metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also affect the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins. This distribution pattern is crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of this compound is essential for understanding its precise mechanism of action and biological effects .

Properties

IUPAC Name

3-[2-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKHYGBCMTWZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.